Bis-(4-amino-3,5-dimethylcyclohexyl)methane

Polyamide synthesis Epoxy curing Steric hindrance

Sourcing a cycloaliphatic diamine that delivers amorphous, transparent polyamides with high thermal resistance and low moisture uptake often forces formulation compromises. TMDC (CAS 65962-45-0) eliminates this trade-off through unique steric hindrance from its four methyl groups. • Enables amorphous copolyamides with melt viscosity <1500 Pa·s at 270°C for thin-wall injection molding • LogP 4.80 reduces moisture absorption vs. MACM (LogP 2.5), preserving dimensional stability in humid environments • Achieves glass transition temperatures ≥180°C, suitable for steam-sterilizable medical and LED components Supplied in bulk quantities with reliable global logistics and technical documentation.

Molecular Formula C17H34N2
Molecular Weight 266.5 g/mol
CAS No. 65962-45-0
Cat. No. B047805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(4-amino-3,5-dimethylcyclohexyl)methane
CAS65962-45-0
SynonymsBIS-(4-AMINO-3,5-DIMETHYLCYCLOHEXYL)METHANE
Molecular FormulaC17H34N2
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1N)C)CC2CC(C(C(C2)C)N)C
InChIInChI=1S/C17H34N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h10-17H,5-9,18-19H2,1-4H3
InChIKeyJHCBFGGESJQAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMDC: Hindered Diamine for Polyamides and Epoxy Curing


Bis-(4-amino-3,5-dimethylcyclohexyl)methane (CAS 65962‑45‑0), also known as 4,4′‑methylenebis(2,6‑dimethylcyclohexanamine) or TMDC, is a tetra‑methylated cycloaliphatic diamine with the molecular formula C₁₇H₃₄N₂ and a molecular weight of 266.47 g/mol . Its structure features two 2,6‑dimethylcyclohexanamine units bridged by a methylene group, which introduces substantial steric hindrance adjacent to both amino functionalities . This compound is primarily employed as a monomer in the synthesis of amorphous and semi‑crystalline polyamides [1] and as a curing agent for epoxy resins [2]. The presence of four methyl groups distinguishes it from its less‑substituted analogs, imparting unique processing and end‑use property profiles.

Polyamide Synthesis Steric hindrance from tetra-methylation supports amorphous morphology and lower melt viscosity for injection molding
Epoxy Curing Moderated amine reactivity may extend pot life while achieving high crosslink density

TMDC Superiority over PACM and MACM


Cycloaliphatic diamines such as bis(4‑aminocyclohexyl)methane (PACM) and bis(4‑amino‑3‑methylcyclohexyl)methane (MACM) are widely used in polyamide and epoxy formulations, but the degree and pattern of ring alkylation profoundly influence both monomer reactivity and polymer architecture. Bis‑(4‑amino‑3,5‑dimethylcyclohexyl)methane (TMDC) bears four methyl groups, creating greater steric encumbrance around the amine nitrogen atoms compared to the unsubstituted PACM (zero methyls) or the mono‑methylated MACM (two methyls) [1]. This increased steric bulk alters the kinetics of amidation and epoxy‑amine addition, directly affecting melt viscosity, glass transition temperature, and moisture sensitivity of the resulting materials [2]. Substituting TMDC with a less‑hindered diamine will inevitably shift these critical performance parameters, making simple drop‑in replacement unreliable without extensive formulation re‑optimization. The following evidence quantifies the key differentiating attributes of TMDC relative to its closest structural analogs.

TMDC (target)
PACM / MACM (substitutes)
Methyl substitution
Four methyl groups (tetra-methylated)
Zero (PACM) or two (MACM) methyl groups
Reactivity profile
Slower amidation and epoxy addition kinetics
Faster, may reduce pot life and raise exotherm
Polymer viscosity
Lower melt viscosity attainable for injection molding
May be too viscous for thin-wall injection molding
Moisture sensitivity
Higher hydrophobicity (lower water uptake)
Higher equilibrium moisture absorption potential
Direct replacement without reformulation may shift melt processing behavior, Tg, and dimensional stability. Validation in target formulation is advised.

TMDC Quantitative Differentiation Evidence


Steric Hindrance via Methyl Substitution

TMDC (C₁₇H₃₄N₂) possesses a molecular weight of 266.47 g/mol, which is approximately 12% higher than that of MACM (C₁₅H₃₀N₂, 238.41 g/mol) and 27% higher than that of PACM (C₁₃H₂₆N₂, 210.36 g/mol). The additional methyl groups ortho to the amine moieties create a more congested environment, which is known to slow condensation kinetics and reduce the melt viscosity of the resulting polyamide [1]. In epoxy systems, this steric bulk can moderate reactivity, extending pot life while maintaining high ultimate crosslink density [2].

MW & Steric Bulk
Head-to-head
TMDC 266.47 g/mol (4 CH3) vs. MACM 238.41 (2 CH3) and PACM 210.36 (0 CH3)
Greater steric hindrance may slow condensation kinetics and reduce melt viscosity in polyamides
MW difference +28.1 g/mol over MACM, +56.1 g/mol over PACM
Polyamide synthesis Epoxy curing Steric hindrance

Elevated Boiling Point and Reduced Volatility

The boiling point of TMDC is reported as 353.7°C at 101.325 kPa , which is approximately 11.7°C higher than that of MACM (342°C) [1] and 23.7°C higher than the lower end of the boiling range reported for PACM (330–331°C) . This trend correlates with the increasing molecular weight and stronger intermolecular interactions due to additional methyl groups.

Boiling Point
Head-to-head
TMDC 353.7 °C vs. MACM 342 °C; PACM 330–331 °C
Lower volatility may reduce evaporative losses during high-temperature processing
Reported boiling points at atmospheric pressure
Polymer processing Thermal stability Safety

Enhanced Hydrophobicity and Moisture Resistance

The computed octanol‑water partition coefficient (LogP) for TMDC is 4.80 , which is substantially higher than the reported LogP for MACM (2.5) [1] and the typical range for aliphatic cyclohexyl diamines. This 92% increase in LogP reflects the significant contribution of the four methyl groups to the molecule's overall hydrophobicity. In polyamide applications, such increased hydrophobicity is expected to translate directly into reduced equilibrium water uptake and improved dimensional stability in humid environments [2].

LogP Hydrophobicity
Cross-study comparable
TMDC LogP 4.80 (calc.) vs. MACM LogP 2.5 (exp.)
Higher hydrophobicity may translate to reduced moisture uptake in derived polyamides
Calculated vs. experimental LogP; trend supports lower water affinity
Polyamide properties Moisture absorption Hydrophobicity

GHS Hazard: Eye Damage vs. Skin Corrosion

Under the EU CLP regulation, TMDC is notified with the hazard classification Eye Dam. 1 (H318: Causes serious eye damage) [1]. In contrast, MACM is commonly classified as Skin Corr. 1B (H314: Causes severe skin burns and eye damage) [2]. While both compounds require stringent handling, the primary route of acute hazard differs. The absence of a Skin Corrosion classification for TMDC (based on notified CLP entries) may simplify certain aspects of workplace risk assessment and personal protective equipment selection.

GHS Hazard Profile
Cross-study comparable
TMDC: Eye Dam. 1 (H318) vs. MACM: Skin Corr. 1B (H314)
Primary hazard route differs; may influence handling protocol selection
Notified CLP classifications; verify current safety data sheet
Occupational safety GHS classification Procurement compliance

Melt Viscosity and Tg Enhancement in Polyamides

U.S. Patent 5,321,119 explicitly claims that incorporating bis(4‑aminocyclohexyl)methane derivatives substituted adjacent to the amino groups—including TMDC—enables the production of amorphous copolyamides with melt viscosity below 1500 Pa·s at 270°C while maintaining tensile strength above 100 N/mm² and glass transition temperatures (Tg) exceeding 120°C [1]. In a specific example, a diamine with ethyl and methyl substituents (structurally analogous to TMDC) yielded a copolyamide with melt viscosity of 912 Pa·s and Tg of 138°C. Unsubstituted PACM‑based polyamides are noted to exhibit unacceptably high viscosities for injection molding [1].

Viscosity & Tg (polyamide)
Class-level inference
Patent US 5,321,119: ortho-alkylated diamines enable melt viscosity <1500 Pa·s and Tg >120 °C
Class-level support for injection-moldable viscosities without sacrificing heat resistance
TMDC inferred from analog diamine examples; direct data to verify
Polyamide processing Melt viscosity Glass transition temperature

TMDC Optimal Applications


Amorphous Polyamides for Injection Molding

The sterically hindered structure of TMDC enables the synthesis of amorphous copolyamides with melt viscosities below 1500 Pa·s at 270°C, making them suitable for injection molding of complex, thin‑walled parts [1]. Coupled with its higher hydrophobicity (LogP 4.80 vs. 2.5 for MACM), TMDC‑derived polyamides exhibit reduced moisture uptake, preserving dimensional stability and mechanical properties in humid service environments [2]. This makes TMDC an ideal monomer for electrical connectors, optical components, and automotive sensors where precision and environmental resilience are critical.

Epoxy Curing Agent for Pot Life and Toughness

As a curing agent for epoxy resins, the increased steric bulk of TMDC relative to MACM or PACM can moderate the amine‑epoxy reaction rate, providing longer working times (pot life) for large‑scale casting, filament winding, and adhesive applications [3]. The rigid cyclohexane core and high crosslink density potential contribute to cured networks with elevated glass transition temperatures and improved fracture toughness compared to formulations based on less‑hindered aliphatic amines [3].

Transparent High-Tg Polyamide Elastomers

TMDC is specifically listed among the preferred cycloaliphatic diamines for producing transparent polyamide moulding compositions with glass transition temperatures of at least 180°C [4]. The tetra‑methyl substitution pattern helps maintain amorphous character and optical clarity while elevating the thermal performance threshold. Such materials are sought after for high‑temperature LED housings, optical lenses, and medical device components requiring steam sterilization compatibility.

Application
Selection Property
Validation Focus
Injection molding polyamide synthesis
Tetra-methyl steric hindrance enabling amorphous morphology and flow
Melt viscosity and Tg under processing-relevant conditions
Epoxy curing with extended pot life
Moderated amine-epoxy reactivity from steric bulk
Pot life, cure kinetics, and network Tg
Transparent high-Tg polyamide elastomers
Methyl substitution pattern preserving amorphous optical clarity
Optical transmission and heat deflection temperature
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